molecular formula C7H5N3O3 B1407406 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid CAS No. 1083369-17-8

3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid

Cat. No. B1407406
M. Wt: 179.13 g/mol
InChI Key: SAJWHJAWXQMXCJ-UHFFFAOYSA-N
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Description

“3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid” is a heterocyclic compound . It belongs to the class of triazoles, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of triazole derivatives, including “3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid”, involves various techniques . These compounds can be synthesized by heating 1-benzyl[1,2,4]triazole-3,5-diamine with 1,3-diketones .


Molecular Structure Analysis

The molecular structure of “3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid” is characterized by the presence of a triazole nucleus . This nucleus is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 .


Chemical Reactions Analysis

Triazole compounds, including “3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid”, are known to undergo various chemical reactions . They are readily capable of binding in the biological system with a variety of enzymes and receptors .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The compound has been explored in the synthesis of various heterocyclic compounds. For instance, it is used in the synthesis of 1,2,4-triazoloquinoline and triazinocinchoninic acid derivatives, which have potential applications in various fields, including materials science and pharmacology (Mikhalev, Kon’shin, & Vakhrin, 1997).
  • Another study focused on the synthesis of novel 1,2,4-Triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives starting from related chemical structures (Kumar & Mashelkar, 2008).
  • A significant research area involves the structural characterization and theoretical study of related compounds, providing insights into their chemical behavior and potential applications (Haj et al., 2000).

Biological Activity and Pharmacological Potential

  • Some derivatives of this compound have been assessed for their biological activities, such as antihypertensive properties (Kumar & Mashelkar, 2008).
  • Research into the antimicrobial properties of related compounds has been conducted, revealing significant potential in treating bacterial and fungal infections (Suresh, Lavanya, & Rao, 2016).
  • A study on the synthesis and pharmacological evaluation of 1,2,4-triazolo[4,3-a]pyridine-3-yl acetamides suggests applications in developing new medicinal compounds (Karpina et al., 2019).

Advanced Material Applications

  • The compound's derivatives have been explored for applications in materials science, such as in the synthesis of novel polymers or as intermediates in the production of specialized chemicals (Reimlinger & Peiren, 1970).

properties

IUPAC Name

3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6(12)4-1-2-10-5(3-4)8-9-7(10)13/h1-3H,(H,9,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJWHJAWXQMXCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NNC2=O)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid

CAS RN

1083369-17-8
Record name 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid
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3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid

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